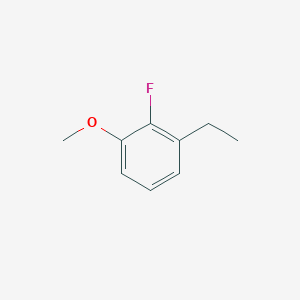
1-Ethyl-2-fluoro-3-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2-fluoro-3-methoxybenzene is an organic compound that belongs to the class of aromatic compounds known as substituted benzenes. This compound features a benzene ring substituted with an ethyl group, a fluorine atom, and a methoxy group. The presence of these substituents imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-2-fluoro-3-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is alkylated with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting ethylbenzene can then undergo further substitution reactions to introduce the fluorine and methoxy groups.
Another approach involves the direct fluorination of 1-ethyl-3-methoxybenzene using a fluorinating agent such as Selectfluor. The reaction is typically carried out under mild conditions to prevent over-fluorination and to ensure selective substitution at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-2-fluoro-3-methoxybenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzenes with different functional groups.
Scientific Research Applications
1-Ethyl-2-fluoro-3-methoxybenzene has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound can be used in the development of fluorescent probes and imaging agents for biological studies.
Medicine: It may be investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of 1-ethyl-2-fluoro-3-methoxybenzene depends on its specific application. In chemical reactions, the compound typically undergoes electrophilic aromatic substitution, where the electron-rich benzene ring reacts with electrophiles to form substituted products. The presence of the ethyl, fluorine, and methoxy groups can influence the reactivity and selectivity of these reactions.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-3-methoxybenzene: Lacks the fluorine substituent, resulting in different chemical properties and reactivity.
1-Fluoro-2-methoxybenzene: Lacks the ethyl group, which affects its physical and chemical properties.
2-Fluoro-3-methoxybenzene: Lacks the ethyl group, leading to differences in reactivity and applications.
Uniqueness
1-Ethyl-2-fluoro-3-methoxybenzene is unique due to the specific combination of substituents on the benzene ring. The presence of the ethyl group, fluorine atom, and methoxy group imparts distinct chemical properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C9H11FO |
|---|---|
Molecular Weight |
154.18 g/mol |
IUPAC Name |
1-ethyl-2-fluoro-3-methoxybenzene |
InChI |
InChI=1S/C9H11FO/c1-3-7-5-4-6-8(11-2)9(7)10/h4-6H,3H2,1-2H3 |
InChI Key |
SJRODKDBBJNETE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















